molecular formula C22H24N2O6 B13907897 Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B13907897
M. Wt: 412.4 g/mol
InChI Key: ZKEDMGQTXQUYGA-CDHQVMDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,4R)-4-[(4-nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative featuring a 4-nitrobenzoyloxy group at the 4-position and an (R)-1-phenylethyl substituent at the 1-position.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl (2R,4R)-4-(4-nitrobenzoyl)oxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C22H24N2O6/c1-15(16-6-4-3-5-7-16)23-13-12-19(14-20(23)22(26)29-2)30-21(25)17-8-10-18(11-9-17)24(27)28/h3-11,15,19-20H,12-14H2,1-2H3/t15-,19-,20-/m1/s1

InChI Key

ZKEDMGQTXQUYGA-CDHQVMDDSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@@H]2C(=O)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a methyl ester at the carboxylic acid position, and a nitrobenzoyloxy substituent at the 4-position. Its molecular formula is C22H24N2O6C_{22}H_{24}N_{2}O_{6} with a molecular weight of approximately 412.4 g/mol. The presence of both aromatic and aliphatic components suggests diverse interactions with biological targets, which may contribute to its pharmacological effects.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit a range of biological activities:

  • Antinociceptive Activity : Similar compounds have been studied for their analgesic properties. Research suggests that this compound could potentially modulate pain pathways, similar to other piperidine derivatives .
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is potential for this compound to influence neurodegenerative processes .
  • Binding Affinity Studies : Interaction studies are crucial for understanding its therapeutic viability. Investigations into its binding affinity to various receptors could reveal insights into its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameStructureKey Features
Methyl (2R,4R)-4-Hydroxy-1-(R)-1-phenylethylpiperidine-2-carboxylateC15H21NO3Hydroxy group instead of nitro; different biological interactions expected.
N-(4-Nitrophenyl)piperidin-1-carboxamideC12H14N2O3Known analgesic properties; potential for pain management applications.
1-(Phenylethyl)piperidin-3-oneC16H21NOStudied for psychoactive effects; lacks ester functionality.

This table highlights how the specific combination of functional groups in this compound may confer distinct pharmacological properties not found in these similar compounds.

Case Studies and Research Findings

Research has begun to explore the biological activity of this compound through various in vitro and in vivo studies:

  • In Vivo Studies : Initial rodent models indicate potential efficacy in pain modulation and neuroprotection, aligning with findings from similar piperidine derivatives .
  • Mechanistic Studies : Ongoing research focuses on elucidating the specific pathways through which this compound exerts its effects. This includes examining its influence on neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • Melting Points : Analogous piperidine carboxylates exhibit melting points ranging from 79–153°C, influenced by crystallinity and substituent bulk (e.g., benzyl groups increase melting points) .
  • Optical Activity : The (2R,1R)-configured compound in shows [α]D = -45.5, suggesting strong stereochemical influence from the carbamoyl and phenylethyl groups. The target compound’s nitrobenzoyloxy group may further enhance optical rotation due to increased electron-withdrawing effects .
  • Spectroscopic Characterization : Analogs are typically characterized via IR (carbonyl stretches ~1700 cm⁻¹), NMR (piperidine protons δ 1.5–4.0 ppm), and HRMS .

Reactivity and Functional Group Comparisons

  • Ester vs. Amide : Methyl esters (as in the target compound) are more hydrolytically labile than tertiary amides (e.g., ), affecting stability under physiological conditions .
Table 2: Functional Group Impact on Reactivity
Functional Group Example Compound Reactivity Profile
4-Nitrobenzoyloxy Target Compound Enhances electrophilicity; stabilizes intermediates
Carbamoyl Hydrogen-bonding capacity; moderate stability
Trifluorophenyl Electron-withdrawing; improves metabolic stability
Halogenated Aryl Increases lipophilicity; alters receptor affinity

Preparation Methods

Preparation of the Piperidine Core

A key intermediate is 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, which can be synthesized from 4-picoline-2-carboxylic acid ethyl ester via catalytic oxidation and reduction steps:

Step Reaction Details Conditions Yield (%)
1 Oxidation of 4-picoline-2-carboxylic acid ethyl ester to oxynitride Catalyst: phospho-molybdic acid; H2O2 drip; 0-80 °C; 4-8 h 92
2 Reduction of oxynitride to 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride Pd/C (10%), anhydrous formic acid amine, MeOH, 0-50 °C, 10-20 h 78-79

This method provides the chiral piperidine ring with high stereochemical control and purity, essential for downstream modifications.

Esterification with 4-Nitrobenzoyl Chloride

The hydroxyl group at the 4-position of the piperidine ring is esterified using 4-nitrobenzoyl chloride under mild conditions:

  • Solvent: Typically dichloromethane or chloroform.
  • Base: Triethylamine or pyridine to scavenge HCl.
  • Temperature: 0 °C to room temperature.
  • Reaction time: Several hours until completion.

This step introduces the nitrobenzoyloxy moiety, which enhances electrophilicity and biological activity.

Purification and Characterization

Purification is achieved by recrystallization from ethanol/ethyl acetate mixtures or column chromatography using hexane/ethyl acetate gradients. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the final compound.

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents & Catalysts Conditions Yield (%) Notes
1 4-picoline-2-carboxylic acid ethyl ester oxynitride Phospho-molybdic acid, H2O2 0-80 °C, 4-8 h 92 Oxidation step
2 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride Pd/C (10%), anhydrous formic acid amine, MeOH 0-50 °C, 10-20 h 78-79 Catalytic reduction
3 N-(R)-1-phenylethyl substituted piperidine (R)-1-phenylethylamine or equivalent Reductive amination or substitution Variable Stereochemical control critical
4 Final esterification product 4-nitrobenzoyl chloride, base (TEA/pyridine) 0 °C to RT, several hours High Esterification of 4-OH

Research Discoveries and Analytical Data

  • The presence of the nitro group on the benzoyl moiety increases the electrophilicity of the ester, making the compound reactive in nucleophilic substitution reactions.
  • NMR spectra typically show characteristic shifts confirming the stereochemistry at the piperidine ring and the presence of the phenylethyl and nitrobenzoyloxy substituents.
  • Mass spectrometry confirms the molecular weight of 412.4 g/mol, consistent with the molecular formula C22H24N2O6.
  • Experimental studies on similar compounds indicate significant biological activities such as anti-inflammatory and analgesic effects, suggesting this compound's potential pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.